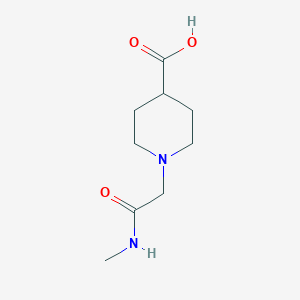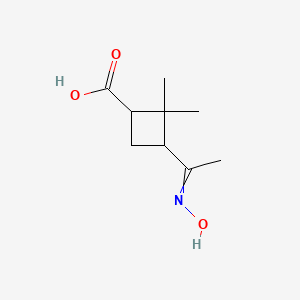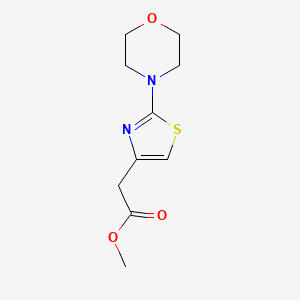
dimethyl (2S)-cyclobutane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2S)-cyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclobutane, featuring two ester groups attached to the 1 and 2 positions of the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2S)-cyclobutane-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutane ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization methods. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2S)-cyclobutane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of cyclobutane-1,2-dicarboxylic acid.
Reduction: Formation of cyclobutane-1,2-dimethanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl (2S)-cyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl (2S)-cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl cyclobutane-1,2-dicarboxylate: Similar structure but without the specific stereochemistry.
Cyclobutane-1,2-dicarboxylic acid: The acid form of the compound.
Cyclobutane-1,2-dimethanol: The reduced form of the compound.
Uniqueness
Dimethyl (2S)-cyclobutane-1,2-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the compound’s function, such as in drug design and synthesis.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
dimethyl (2S)-cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6?/m0/s1 |
Clave InChI |
WEPHXFVXUXMCLE-ZBHICJROSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCC1C(=O)OC |
SMILES canónico |
COC(=O)C1CCC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)


![rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo](/img/structure/B11818665.png)
![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)



![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)



